Mesitylene-13C3

Description

Structure

3D Structure

Properties

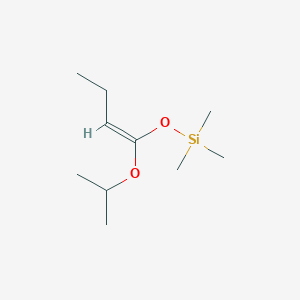

Molecular Formula |

C10H22O2Si |

|---|---|

Molecular Weight |

202.37 g/mol |

IUPAC Name |

trimethyl-[(Z)-1-propan-2-yloxybut-1-enoxy]silane |

InChI |

InChI=1S/C10H22O2Si/c1-7-8-10(11-9(2)3)12-13(4,5)6/h8-9H,7H2,1-6H3/b10-8- |

InChI Key |

UKHWCRFUXCDFDJ-NTMALXAHSA-N |

Isomeric SMILES |

CC/C=C(/OC(C)C)\O[Si](C)(C)C |

Canonical SMILES |

CCC=C(OC(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Mesitylene 13c3 Isotopic Enrichment

Strategies for Regioselective Carbon-13 Incorporation into the Aromatic Ring System

The introduction of ¹³C isotopes into the mesitylene (B46885) framework can be accomplished through several strategic approaches, each offering distinct advantages in terms of precursor availability and regiochemical control.

De Novo Ring Formation Approaches Utilizing [¹³C]-Labeled Precursors

One of the most fundamental methods for constructing a ¹³C-labeled aromatic ring is through de novo synthesis, which builds the ring from acyclic, isotopically enriched precursors. A classic and effective approach for synthesizing mesitylene involves the acid-catalyzed trimerization of acetone (B3395972). wikipedia.orgorgsyn.org By utilizing [¹³C]-acetone, it is possible to generate mesitylene with ¹³C labels incorporated into the aromatic ring. For instance, the reaction of acetone with concentrated sulfuric acid, first described by Robert Kane in 1837, can be adapted for isotopic labeling. wikipedia.org The mechanism proceeds through aldol (B89426) condensation intermediates. orgsyn.org

The choice of labeled precursor is critical for controlling the position of the isotopic labels. For example, using acetone labeled at the carbonyl carbon ([2-¹³C]acetone) would lead to a specific labeling pattern in the resulting mesitylene ring. Similarly, the trimerization of [¹³C]-propyne units, though potentially less practical due to the formation of isomeric trimethylbenzenes, represents another viable de novo strategy. wikipedia.org The use of specifically labeled building blocks is a powerful tool in the synthesis of a variety of ¹³C-labeled aromatic compounds. nih.govchemrxiv.org

| Labeled Precursor Example | Synthetic Approach | Potential Labeled Product |

| [2-¹³C]-Acetone | Acid-catalyzed trimerization | Mesitylene-¹³C₃ |

| [¹³C]-Propyne | Acid-catalyzed trimerization | Mixture of ¹³C-labeled trimethylbenzenes |

Targeted Methylation or Alkylation Strategies with [¹³C]-Methyl Sources

An alternative to building the entire ring from scratch is to introduce the ¹³C label via the methyl substituents. This can be achieved by alkylating a suitable benzene (B151609) derivative with a [¹³C]-methyl source. A common and highly effective reagent for this purpose is [¹³C]-methyl iodide. rsc.orgisotope.com This strategy is particularly useful when a precursor with the desired substitution pattern is readily available.

For the synthesis of Mesitylene-13C3, one could envision a multi-step process starting from a di-substituted benzene and introducing the final methyl group using a labeled methylating agent. However, a more direct, albeit less common, approach for mesitylene itself would be the methylation of xylene or toluene (B28343). orgsyn.org The challenge with these methods lies in controlling the regioselectivity to obtain the desired 1,3,5-substitution pattern of mesitylene. Modern catalytic methods, often employing palladium catalysts, have shown significant advancements in the directed C-H methylation of aromatic compounds, offering potential pathways for regioselective labeling. rsc.org

| [¹³C]-Methyl Source | Reaction Type | Substrate Example |

| [¹³C]-Methyl Iodide | Friedel-Crafts Alkylation | m-Xylene |

| [¹³C]-Methyl Triflate | C-H Methylation | Benzene derivative |

Isotopic Exchange and Rearrangement Approaches for Labeled Mesitylene Synthesis

Isotopic exchange reactions offer a pathway to introduce ¹³C into a pre-existing aromatic ring. While less common for stable carbon isotopes compared to hydrogen isotopes, methods for carbon isotope exchange are emerging. kcl.ac.uknih.gov These reactions typically require harsh conditions or specific catalytic systems to facilitate the breaking and reforming of carbon-carbon bonds within the aromatic ring.

One potential, though complex, strategy could involve a reversible dearomatization-rearomatization sequence in the presence of a ¹³C source. Another theoretical approach could be based on the reversible nature of certain reactions, such as decarboxylation/carboxylation sequences, which have been explored for introducing ¹³C from labeled carbon dioxide. However, the direct application of these methods for the specific synthesis of Mesitylene-13C3 is not widely documented and would represent a significant synthetic challenge.

Advanced Purification and Isolation Techniques for Isotopically Enriched Mesitylene-13C3

Following the synthesis of Mesitylene-13C3, rigorous purification is essential to remove unreacted starting materials, side products, and any positional isomers that may have formed. The similar physical properties of mesitylene and its isomers, such as pseudocumene (1,2,4-trimethylbenzene) and hemimellitene (1,2,3-trimethylbenzene), necessitate advanced separation techniques. wikipedia.org

Fractional distillation is a primary method for separating components with different boiling points. acs.org For isomers with very close boiling points, highly efficient distillation columns are required. Crystallization can also be an effective purification method, particularly for removing impurities that interfere with the formation of a pure crystal lattice. nist.gov

In some cases, chemical purification methods may be employed. For instance, selective sulfonation followed by hydrolysis can be used to separate aromatic isomers. nist.gov Another technique involves selective alkylation of more reactive impurities, which can then be separated by distillation. google.com For laboratory-scale purifications, flash column chromatography using silica (B1680970) gel or alumina (B75360) is a standard and effective technique.

| Purification Technique | Principle of Separation | Application for Mesitylene |

| Fractional Distillation | Difference in boiling points | Separation from isomers and other byproducts. acs.org |

| Crystallization | Difference in crystal lattice packing | Removal of impurities to achieve high purity. nist.gov |

| Selective Sulfonation/Hydrolysis | Differential reactivity of isomers | Separation of mesitylene from other trimethylbenzenes. nist.gov |

| Selective Alkylation | Differential reactivity of impurities | Removal of more reactive aromatic impurities. google.com |

| Flash Column Chromatography | Differential adsorption on a solid phase | Laboratory-scale purification. |

Spectroscopic Verification of Isotopic Purity and Positional Isomerism in Synthesized Mesitylene-13C3

Confirming the successful incorporation of ¹³C labels at the intended positions and determining the isotopic purity of the synthesized Mesitylene-13C3 is crucial. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

High-Resolution ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Label Confirmation and Coupling Analysis

¹³C NMR spectroscopy provides direct evidence of the carbon skeleton of a molecule. In a natural abundance sample of mesitylene, the ¹³C NMR spectrum shows three distinct signals due to the molecule's symmetry: one for the three equivalent methyl carbons, one for the three equivalent ring carbons bearing the methyl groups, and one for the three equivalent ring carbons without methyl groups. docbrown.info

For a Mesitylene-13C3 sample, the ¹³C NMR spectrum will be significantly different and more complex due to the high abundance of the ¹³C isotope and the resulting ¹³C-¹³C spin-spin coupling. The presence of these couplings provides definitive proof of the connectivity between the labeled carbon atoms. The magnitude of the one-bond ¹³C-¹³C coupling constants (¹J_CC) can provide information about the bond order, with typical values around 35-45 Hz for single bonds and ~65 Hz for double bonds. huji.ac.il Two- and three-bond couplings (²J_CC and ³J_CC) can also be observed and provide further structural information. caltech.edu

Advanced NMR experiments, such as 2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), can be used to trace out the carbon-carbon connectivity, although this technique is very insensitive for natural abundance samples. huji.ac.il For highly enriched samples like Mesitylene-13C3, simpler 1D ¹³C NMR with observable coupling patterns is often sufficient to confirm the labeling pattern. The chemical shifts of the carbon atoms will also be informative, with aromatic ring carbons typically appearing at a much higher chemical shift than alkyl carbons. docbrown.info

| Spectroscopic Parameter | Information Provided | Expected for Mesitylene-13C3 |

| ¹³C Chemical Shift (δ) | Electronic environment of each carbon atom | Distinct signals for aromatic and methyl carbons. docbrown.info |

| ¹³C-¹³C Coupling Constant (J_CC) | Connectivity and bond order between carbon atoms | Observable ¹J_CC, ²J_CC, and ³J_CC couplings between labeled carbons. caltech.edu |

| Signal Multiplicity | Number of adjacent coupled nuclei | Complex splitting patterns due to ¹³C-¹³C coupling. |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Enrichment Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the confirmation and characterization of isotopically labeled compounds like Mesitylene-13C3. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a molecule's elemental formula. researchgate.net This capability is critical for distinguishing between the target ¹³C-labeled compound and its unlabeled counterpart or other potential isobaric interferences. nih.gov

When analyzing a sample of Mesitylene-13C3, HRMS can precisely measure the mass-to-charge (m/z) ratio of the molecular ions. Unlabeled mesitylene (¹²C₉H₁₂) has a calculated monoisotopic mass of 120.0939 Da. In contrast, Mesitylene-13C3 (¹²C₆¹³C₃H₁₂) has a distinct and heavier monoisotopic mass of 123.0040 Da. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can easily differentiate these mass differences. researchgate.net

The determination of isotopic abundance and the verification of enrichment are achieved by comparing the signal intensities of the ion peaks corresponding to the unlabeled molecule (M) and the ¹³C-labeled molecule (e.g., M+3 for Mesitylene-13C3). acs.org The relative intensity of the M+3 peak directly correlates with the abundance of the Mesitylene-13C3 isotopologue in the sample.

Isotope Dilution Mass Spectrometry (ID-MS), particularly when coupled with HRMS (ID-HRMS), is a primary application for synthesized ¹³C-labeled compounds. isotope.comtandfonline.com In this technique, a known amount of the stable isotope-labeled compound (e.g., Mesitylene-13C3) is added to a sample as an internal standard to accurately quantify the amount of the native (unlabeled) analyte. nih.govisotope.com

The following interactive table presents the theoretical exact masses for unlabeled mesitylene and its ¹³C₃ isotopologue, illustrating the mass difference that is resolved by HRMS.

Table 1: Theoretical Monoisotopic Masses of Mesitylene Isotopologues

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Mesitylene | ¹²C₉H₁₂ | 120.0939 |

| Mesitylene-13C3 | ¹²C₆¹³C₃H₁₂ | 123.0040 |

This table demonstrates the clear mass distinction between the unlabeled and ¹³C₃-labeled mesitylene, which is readily quantifiable using HRMS.

Vibrational Spectroscopy (FTIR, Raman) for Probing Isotopic Shifts

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive method for probing the structural characteristics of molecules. When an atom in a molecule is replaced by one of its heavier isotopes, the vibrational frequencies associated with that atom are altered, a phenomenon known as an isotopic shift. researchgate.netacs.org This principle is directly applicable to the analysis of Mesitylene-13C3.

The substitution of three ¹²C atoms with three heavier ¹³C atoms in the mesitylene structure leads to predictable shifts in its vibrational spectrum. According to the principles of molecular vibrations, the frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. Therefore, increasing the mass of the carbon atoms in the benzene ring will cause the associated vibrational modes to shift to lower frequencies (lower wavenumbers). acs.org

The infrared and Raman spectra of unlabeled mesitylene exhibit several characteristic bands:

C-H Stretching Vibrations: Aromatic C-H stretches typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methyl groups are found around 2850-2975 cm⁻¹. docbrown.info

C=C Ring Stretching Vibrations: Peaks corresponding to the stretching of the carbon-carbon bonds within the aromatic ring are observed near 1600 and 1500 cm⁻¹. docbrown.info

Ring Breathing Mode: A symmetric "ring breathing" vibration, which is characteristically strong in the Raman spectrum of benzene and its derivatives, appears around 1000 cm⁻¹. geochemsoc.org

C-H Bending Vibrations: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and appear in the 900-735 cm⁻¹ region for a 1,3,5-trisubstituted ring. docbrown.info

In Mesitylene-13C3, the vibrational modes that involve significant displacement of the ring carbon atoms will show the most pronounced isotopic shifts. This includes the C=C ring stretching and the symmetric ring breathing modes. The C-H stretching and bending modes will be less affected, as the mass of the hydrogen and carbon atoms in the methyl groups remains unchanged, although minor shifts can occur due to coupling effects. The observation of these specific downward frequency shifts in the FTIR and Raman spectra provides direct evidence for the successful incorporation of ¹³C into the aromatic ring. uni-plovdiv.bgacs.org

The following table provides a conceptual comparison of key vibrational frequencies for unlabeled mesitylene and the expected shifts for Mesitylene-13C3.

Table 2: Conceptual Vibrational Isotopic Shifts for Mesitylene-13C3

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Mesitylene (¹²C₉H₁₂) | Expected Shift in Mesitylene-13C3 (¹²C₆¹³C₃H₁₂) |

|---|---|---|

| Aromatic C=C Stretch | ~1610 | Shift to lower wavenumber |

| Aromatic C=C Stretch | ~1500 | Shift to lower wavenumber |

| Symmetric Ring Breathing (Raman) | ~1000 | Significant shift to lower wavenumber |

| Out-of-Plane C-H Bend | ~880 | Minor shift to lower wavenumber |

This table conceptually illustrates the expected isotopic shifts. The magnitude of the shift depends on the extent to which the ¹³C atoms participate in each specific vibrational mode.

Table of Mentioned Compounds

| Compound Name |

|---|

| Mesitylene |

| Mesitylene-13C3 |

| 1,3,5-Trimethylbenzene |

| Acetone |

| Propyne |

Advanced Spectroscopic Investigations Employing Mesitylene 13c3 As a Probe

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The high symmetry of the mesitylene (B46885) molecule results in a simple ¹H NMR spectrum with two singlets and a ¹³C NMR spectrum with three distinct signals, making it a useful internal standard in NMR spectroscopy. docbrown.infowikipedia.orgdocbrown.info The introduction of ¹³C labels in Mesitylene-¹³C₃ significantly expands its utility in more advanced NMR applications.

Elucidation of Complex Spin Systems and ¹³C-¹³C Coupling Constants in Mesitylene-¹³C₃ and its Derivatives

The presence of adjacent ¹³C nuclei in Mesitylene-¹³C₃ gives rise to ¹³C-¹³C spin-spin coupling, a phenomenon that is typically not observed in natural abundance spectra due to the low probability (about 0.01%) of two ¹³C atoms being neighbors. huji.ac.il The analysis of these coupling constants (J-coupling) provides valuable information about the bonding environment and structure of the molecule.

One-bond ¹³C-¹³C coupling constants (¹J_CC_) are particularly informative, with typical values ranging from 35 to 45 Hz for single bonds and around 65 Hz for double bonds. huji.ac.il These values can be influenced by factors such as the presence of electronegative substituents. huji.ac.il For instance, in fully ¹³C-labeled compounds, the ¹J_C-C_ coupling constant can be around 39 Hz. researchgate.net Techniques like 2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) are specifically designed to measure these one-bond correlations, although they are very insensitive at natural abundance. huji.ac.il The use of ¹³C-labeled compounds like Mesitylene-¹³C₃ makes such experiments more feasible. huji.ac.il

The analysis of complex spin systems, such as the A₃A₃'XX' system observed in ¹³C-enriched ethane, can be achieved with high precision using ¹³C NMR, where the spectral lines are well-resolved. mdpi.com This allows for the accurate determination of spin-spin coupling constants. mdpi.com Linear analysis of ¹³C chemical shift differences can further aid in the identification and correction of errors in spin system identifications. nih.gov

Dynamic NMR Studies of Molecular Motion, Restricted Rotation, and Conformational Dynamics Using Labeled Mesitylene

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. unibas.it By analyzing the changes in NMR spectra over a range of temperatures, it is possible to determine the energy barriers associated with these dynamic processes. unibas.it

While specific DNMR studies focused solely on Mesitylene-¹³C₃ are not extensively documented in the provided search results, the principles of DNMR can be applied to this labeled compound. For instance, studies on similar systems, like the internal rotation in mesitylene and its derivatives, have been conducted. The use of ¹³C labeling would enhance the precision of such studies by providing more sensitive probes at specific carbon positions.

For example, in cis-cyclodecene, the splitting of ¹³C NMR signals at low temperatures provides evidence for a single preferred conformation and allows for the determination of interconversion barriers. unibas.it Similarly, DNMR studies of lysine-based dendrimers have been used to investigate their conformational properties. mdpi.com The introduction of a ¹³C label in mesitylene would allow for more detailed investigations into processes like methyl group rotation and its interaction with surrounding molecules or a host matrix.

Solid-State ¹³C NMR Applications for Mesitylene-¹³C₃ in Adsorbed Systems, Inclusion Compounds, or Crystalline Phases

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in the solid phase. rsc.org For paramagnetic systems, such as certain metal-organic frameworks (MOFs), ssNMR can be challenging but offers high sensitivity to local structure without the need for long-range order. rsc.org Isotopic labeling is often employed to unambiguously assign NMR spectra in these complex systems. rsc.org

The application of ssNMR to Mesitylene-¹³C₃ could be particularly useful in studying its behavior when adsorbed onto surfaces or encapsulated within host molecules to form inclusion compounds. For example, ssNMR has been used to study the structure of biochar and hydrochar, where different carbon functionalities can be identified. researchgate.net Similarly, the interactions of guest molecules with the open metal sites in MOFs have been investigated using ¹³C MAS NMR. researchgate.net

The ¹³C NMR spectra of materials like diamond and graphite (B72142) show distinct resonances for sp² and sp³ hybridized carbon atoms. marquette.edu By using Mesitylene-¹³C₃, one could probe the nature of its interaction with such materials at a molecular level. Furthermore, solid-state CPMAS ¹³C NMR has been used to correlate the crystal structures of coordination polymers with their NMR spectra. rsc.org

Quantitative ¹³C NMR for Reaction Monitoring and Product Profiling with Mesitylene-¹³C₃ as a Tracer

Quantitative ¹³C NMR (qNMR) can be a powerful tool for determining the concentration of specific components in a mixture. nanalysis.com However, it presents challenges due to the long T₁ relaxation times of ¹³C nuclei and the nuclear Overhauser effect (NOE). nanalysis.com The use of relaxation agents like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can help to overcome the long relaxation delays, allowing for more accurate and timely quantitative measurements. nanalysis.com

Mesitylene-¹³C₃ can serve as an excellent internal standard and tracer in reaction monitoring. Its distinct ¹³C signals, shifted by the isotopic label, can be easily identified and quantified in a complex reaction mixture. For example, mesitylene has been used as an internal standard in ¹H NMR studies to quantify the production of formate (B1220265) in catalytic CO₂ hydrogenation. rsc.org The use of Mesitylene-¹³C₃ in ¹³C qNMR would offer similar advantages, providing a clear and quantifiable signal to track reaction progress and determine product yields. rsc.org

The application of ¹³C-labeled compounds as tracers is well-established in metabolic studies, where the incorporation of the label into various products is monitored over time. nih.gov A similar approach could be employed with Mesitylene-¹³C₃ to follow its transformation in chemical reactions, providing detailed mechanistic information.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through the analysis of fragmentation patterns. scienceready.com.auwikipedia.org

Fragmentation Pattern Analysis of Mesitylene-¹³C₃ for Mechanistic Insights in Ion Chemistry

In the mass spectrum of unlabeled mesitylene (1,3,5-trimethylbenzene), the molecular ion peak appears at m/z 120. docbrown.info A prominent fragment is observed at m/z 105, corresponding to the loss of a methyl group (CH₃). docbrown.info This m/z 105 ion is often the base peak. docbrown.info

For Mesitylene-¹³C₃, the molecular ion peak would be shifted to m/z 123. The fragmentation patterns would be analogous, but the presence of the ¹³C labels would lead to characteristic shifts in the fragment ions. For example, the loss of an unlabeled methyl group would result in a fragment at m/z 108 ([¹³C₃C₆H₃(CH₃)₂]⁺). Conversely, the loss of a ¹³C-labeled methyl group (¹³CH₃) would produce a fragment at m/z 107 ([¹²C(¹³C₂)C₆H₃(CH₃)₂]⁺).

By analyzing the relative abundances of these isotopically labeled fragments, detailed insights into the fragmentation mechanisms and ion chemistry can be obtained. The predictable shifts in fragment masses due to the ¹³C labels allow for the unambiguous identification of fragmentation pathways. This approach is analogous to the analysis of M+1 peaks, which arise from the natural abundance of ¹³C, but with significantly enhanced signal intensity and clarity due to the isotopic enrichment. libretexts.org The study of such fragmentation patterns is crucial for understanding the behavior of molecules under electron ionization and for developing a deeper understanding of gas-phase ion chemistry. wikipedia.org

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is an analytical technique designed to measure the relative abundance of isotopes in a given sample with exceptional precision. When coupled with a gas chromatograph (GC-IRMS), it allows for the compound-specific isotope analysis of complex mixtures. In studies involving Mesitylene-13C3, IRMS is instrumental in tracing the transformation and mineralization of this compound in various matrices.

Research Findings:

This approach provides a highly sensitive and reproducible method to confirm intrinsic biodegradation, even in the presence of a complex mixture of other organic substances. nih.gov The semi-quantitative nature of this method is particularly useful for screening the degradation of slowly degrading or strongly sorbing compounds in long-term experiments. nih.gov

Similarly, the analysis of stable carbon isotope ratios (δ¹³C) of volatile organic compounds (VOCs) like toluene (B28343) in the atmosphere using GC-C-IRMS helps in distinguishing between different emission sources and understanding their atmospheric fate. semanticscholar.org The isotopic signature of a compound can be altered by physical and chemical processes, such as photochemical degradation, leading to isotopic fractionation. By measuring the δ¹³C values, scientists can gain insights into the extent of these processes. semanticscholar.org

A hypothetical application of Mesitylene-13C3 could involve its use as a tracer in a pilot-scale bioremediation study of a site contaminated with aromatic hydrocarbons. By introducing a known amount of Mesitylene-13C3 and periodically analyzing soil and groundwater samples via GC-IRMS, researchers could precisely quantify the rate of its degradation to CO₂.

Hypothetical Data Table for a Mesitylene-13C3 Degradation Study:

| Time (Days) | δ¹³C of Mesitylene (‰) | ¹³CO₂ Concentration (µg/L) |

| 0 | +500.0 | 0.5 |

| 15 | +450.8 | 15.2 |

| 30 | +380.2 | 35.8 |

| 60 | +250.5 | 78.4 |

| 90 | +150.1 | 125.6 |

This table is illustrative and based on principles demonstrated in studies with other ¹³C-labeled aromatic compounds.

Other Spectroscopic Methods (e.g., Photoelectron Spectroscopy) for Probing Electronic Structure Perturbations due to Isotopic Labeling

Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique that measures the kinetic energies of electrons ejected from a sample when it is irradiated with high-energy photons. This provides direct information about the electronic structure of molecules, including the energies of their molecular orbitals. The substitution of ¹²C with ¹³C in Mesitylene-13C3, while chemically subtle, can induce measurable perturbations in the molecule's electronic structure.

Research Findings:

Direct photoelectron spectroscopy studies on Mesitylene-13C3 are not prominently featured in existing literature. However, the fundamental principles of isotope effects on electronic properties are well-established. The substitution of a lighter isotope with a heavier one (e.g., H with D, or ¹²C with ¹³C) alters the vibrational frequencies and zero-point energies of the molecule. rsc.org These changes in the vibrational wavefunctions can, in turn, affect the average molecular geometry and the electronic potential energy surface, leading to small but discernible shifts in electronic energy levels. This phenomenon is known as the isotopic perturbation of electronic structure. qmul.ac.ukmdpi.com

Studies on the effects of deuteration (H/D substitution) on the physical properties of aromatic compounds have shown that even small changes in intermolecular interactions can lead to significant effects like isotopic polymorphism. rsc.org While the effect of ¹³C substitution on the electronic structure is generally smaller than that of deuteration, high-resolution PES could potentially detect these subtle changes in Mesitylene-13C3.

For instance, X-ray Photoelectron Spectroscopy (XPS), a core-level PES technique, has been used to characterize ¹³C-labeled oligophenylene imine wires, confirming the successful incorporation of the isotope. liverpool.ac.uk This demonstrates the utility of PES in analyzing isotopically labeled materials.

In a hypothetical study, high-resolution UV-photoelectron spectroscopy could be employed to compare the valence electronic structure of unlabeled mesitylene with that of Mesitylene-13C3. The experiment would aim to measure shifts in the ionization energies of the π-orbitals of the aromatic ring. While these shifts are expected to be small, their detection would provide valuable data on the influence of isotopic substitution on the electronic environment of the molecule.

Expected Perturbations in Photoelectron Spectra:

| Molecular Orbital | Unlabeled Mesitylene Ionization Energy (eV) | Expected Shift in Mesitylene-13C3 (meV) | Rationale for Shift |

| π₁ (e") | 8.42 | ~1-5 | Change in zero-point vibrational energy upon ionization, influenced by the altered mass of the carbon framework. |

| π₂ (a₂") | 9.95 | ~1-5 | Similar to π₁, with potential differences in the magnitude of the shift due to the specific vibrational modes coupled. |

| σ (various) | >11 | <1 | Core-like σ orbitals are generally less sensitive to changes in the vibrational structure of the aromatic ring. |

This table presents a theoretical expectation based on established principles of isotopic effects on electronic structure and is not derived from direct experimental data on Mesitylene-13C3.

The investigation of such subtle isotopic effects on the electronic structure of Mesitylene-13C3 can contribute to a more fundamental understanding of molecular bonding and dynamics.

Mechanistic Elucidation of Chemical Transformations Using Mesitylene 13c3 As a Tracer

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone reaction class for arenes. masterorganicchemistry.com While the general mechanism, proceeding through a positively charged carbocation intermediate known as an arenium ion or Wheland intermediate, is well-established, many subtleties regarding substituent effects and potential rearrangements can be investigated using isotopic labeling. msu.edu Mesitylene (B46885), being highly activated by its three methyl groups, readily undergoes EAS reactions. masterorganicchemistry.com The use of Mesitylene-13C3 provides a precise method for probing these mechanistic details.

Investigation of Carbon Scrambling and Rearrangement Phenomena During EAS

A key question in the study of carbocation intermediates is their potential to undergo rearrangement. In the context of EAS on substituted benzenes, this could involve the migration of alkyl groups, leading to product isomers that are not immediately expected. The formation of the Wheland intermediate in the reaction of mesitylene disrupts the aromatic system, and while the positive charge is delocalized across the ring, there exists the possibility of 1,2-methyl shifts.

By using Mesitylene-13C3, where the methyl groups are labeled, any such rearrangement would be immediately apparent in the product distribution as "scrambling" of the isotopic label. For instance, in a hypothetical Friedel-Crafts alkylation, if a methyl group from the ring were to migrate, the ¹³C label would appear in a different position in the final product structure. Analysis of the product mixture by ¹³C NMR spectroscopy would reveal the precise location and relative abundance of the ¹³C atoms. The absence of scrambling would provide strong evidence against methyl group migration during the lifetime of the arenium intermediate for that specific reaction. Conversely, the detection of ¹³C in non-original positions would prove that a dynamic rearrangement process is occurring.

Probing Intermediates and Transition State Structures with Labeled Mesitylene

The ¹³C labels in Mesitylene-13C3 serve as sensitive probes for characterizing the electronic structure of reaction intermediates. The chemical shift of a ¹³C nucleus is highly dependent on its local electronic environment. In the Wheland intermediate formed from Mesitylene-13C3, the hybridization of the ring carbons changes, and a positive charge is introduced. This leads to significant changes in the ¹³C NMR spectrum compared to the starting material. docbrown.info

Researchers can sometimes observe these transient intermediates directly at low temperatures. masterorganicchemistry.com In such cases, the ¹³C NMR signals from the labeled methyl groups can provide insight into the degree of charge delocalization and the nature of bonding in the intermediate. For example, the degree to which the methyl ¹³C signals are shifted downfield can correlate with the amount of positive charge density on the adjacent ring carbons. This experimental data is critical for validating theoretical models of transition states and intermediates. acs.org

| Compound/Intermediate | Carbon Atom | Expected ¹³C NMR Shift (ppm) | Rationale for Shift |

|---|---|---|---|

| Mesitylene-13C3 | ¹³C-Methyls | ~21 | Standard sp³ carbon attached to an aromatic ring. |

| Aromatic C-H | ~127 | sp² aromatic carbon. | |

| Wheland Intermediate | ¹³C-Methyls (ortho to NO₂) | ~25-30 | Downfield shift due to adjacent positive charge delocalization. |

| ¹³C-Methyl (para to NO₂) | ~22-24 | Lesser downfield shift as positive charge is primarily at ortho/para positions relative to attack. | |

| sp³ C-H(NO₂) | ~60-70 | Significant upfield shift from aromatic region due to change from sp² to sp³ hybridization. |

Pericyclic Reactions and Cycloadditions Involving Mesitylene-13C3 and its Reactants

Pericyclic reactions are concerted processes that occur through a cyclic transition state, involving a redistribution of π electrons. wikipedia.org They are distinct from ionic or radical reactions and are governed by the rules of orbital symmetry. ebsco.comlibretexts.org Isotopic labeling is a definitive tool for confirming the concerted nature of these transformations.

Elucidation of Concerted vs. Stepwise Mechanisms

A truly concerted pericyclic reaction involves the simultaneous breaking and making of all bonds. numberanalytics.com A stepwise mechanism, by contrast, proceeds through a discrete intermediate, such as a diradical or zwitterion. In a stepwise process, rotation around single bonds in the intermediate can occur before the final ring-closing step, which can lead to a loss of stereospecificity or a scrambling of labels.

By using a derivative of Mesitylene-13C3 as a reactant in a pericyclic reaction (e.g., an electrocyclic ring-opening), the fate of the ¹³C labels can distinguish between these pathways. In a concerted mechanism, the stereochemical relationship of the labeled methyl groups would be precisely maintained in the product as dictated by the Woodward-Hoffmann rules (i.e., conrotatory or disrotatory movement). scribd.com If a stepwise mechanism were operative, the intermediate could potentially undergo bond rotation, leading to a mixture of products with different label positions, which would be readily detectable by NMR or mass spectrometry.

Diels-Alder and [2+2] Cycloadditions with Labeled Dienophiles/Dienes

The Diels-Alder reaction, a [4π+2π] cycloaddition, is a powerful method for forming six-membered rings with high stereocontrol. While mesitylene itself is not a diene or dienophile, its derivatives can be designed to participate in such reactions. For example, a vinyl derivative of Mesitylene-13C3 could act as a diene. The ¹³C labels on the methyl groups, which are spectators to the cycloaddition itself, would act as reporters on the structural integrity of the mesityl moiety during the reaction.

More importantly, if a diene or dienophile were synthesized from Mesitylene-13C3, the labels would be incorporated directly into the reacting framework. For a hypothetical Diels-Alder reaction between a diene derived from labeled mesitylene and a dienophile, the position of the ¹³C labels in the resulting cyclohexene (B86901) product would provide direct proof of the bond-forming regiochemistry (i.e., "ortho" vs. "meta" adducts). walisongo.ac.idsfu.ca This is particularly useful for confirming the frontier molecular orbital (FMO) theory predictions that govern the regioselectivity of the reaction.

| Reaction Type | Labeled Reactant | Observation | Mechanistic Conclusion |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Diene with a ¹³C-labeled vinyl group synthesized from Mesitylene-13C3. | Single regioisomer formed with ¹³C label at a predictable position in the cyclohexene ring. Stereochemistry of substituents is retained. | Concerted [4+2] mechanism is operative. The observed regiochemistry confirms FMO control. |

| Mixture of regioisomers or stereoisomers with scrambled ¹³C label positions. | Stepwise mechanism involving a long-lived intermediate that allows for bond rotation or rearrangement. | ||

| [2+2] Cycloaddition | Alkene derived from Mesitylene-13C3. | Stereochemistry of the starting alkene is retained in the cyclobutane (B1203170) product. | Concerted, suprafacial-suprafacial photochemical cycloaddition. |

Metal-Catalyzed Reactions and Organometallic Chemistry

Mesitylene is a common arene ligand in organometallic chemistry, valued for its ability to stabilize metal centers through η⁶-coordination. numberanalytics.com The use of Mesitylene-13C3 as a ligand provides a powerful NMR-based handle to investigate the structure, dynamics, and reactivity of these metal complexes. nsf.gov

The ¹³C-labeled methyl groups offer a clean and sensitive spectroscopic window, free from the spectral complexity of proton NMR, to monitor the ligand environment. Any change to the mesitylene ligand, such as ligand exchange, dissociation, or involvement in a reaction, can be followed by observing the changes in the ¹³C NMR signals. nih.gov This is particularly useful in studying catalytic cycles where the active catalyst may be present in low concentrations. For example, in studies of catalyst deactivation, isotopic labeling can reveal pathways such as arene loss.

Furthermore, Mesitylene-13C3 is an ideal substrate for studying the mechanism of metal-catalyzed C-H bond activation. Many transition metal complexes can activate the typically inert C-H bonds of the methyl groups or the aromatic ring. By tracking the site of metalation or subsequent functionalization with respect to the ¹³C labels, the precise chemo- and regioselectivity of the C-H activation step can be determined. This information is crucial for the rational design of more efficient and selective catalysts for a wide range of organic transformations. utc.edu

Carbon-Carbon Coupling Mechanisms (e.g., Heck, Suzuki, Sonogashira) with Labeled Mesitylene-derived Substrates

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. wikipedia.orgaakash.ac.in The use of isotopically labeled substrates derived from Mesitylene-13C3 can provide deep insights into the mechanisms of these transformations.

The Heck reaction , which forms a new carbon-carbon bond by coupling an organohalide with an alkene, has been a subject of intense mechanistic investigation. uwindsor.carsc.orgdiva-portal.org The generally accepted mechanism involves oxidative addition, migratory insertion, and β-hydride elimination. uwindsor.ca By using a Mesitylene-13C3 derived aryl halide, the fate of the labeled carbons can be tracked throughout the catalytic cycle, confirming the proposed steps and providing information on regioselectivity. diva-portal.org For instance, observing the ¹³C label in the final product at a specific position can confirm the stereochemistry of the insertion step.

Similarly, the Suzuki reaction , which couples an organoboron compound with an organohalide, follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgaakash.ac.inlibretexts.org Employing a Mesitylene-13C3 boronic acid allows for the unambiguous tracking of the mesityl group during the transmetalation step, a crucial part of the cycle that has been the subject of considerable study. wikipedia.orgchemrxiv.org Deuterium-labeling experiments have been instrumental in demonstrating the retention of stereochemistry during transmetalation. libretexts.org The use of ¹³C labeling with Mesitylene-13C3 provides complementary and often more direct evidence for the movement of the carbon framework.

The Sonogashira coupling , which pairs a terminal alkyne with an aryl or vinyl halide, also benefits from isotopic labeling studies. A Mesitylene-13C3 halide substrate would allow researchers to follow the labeled aromatic ring through the oxidative addition and subsequent coupling with the copper acetylide intermediate, providing clarity on the roles of both the palladium and copper catalysts in the reaction mechanism.

C-H Activation and Functionalization Pathway Analysis using Isotopic Tracing

Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom-economical approach to creating complex molecules. diva-portal.orgbeilstein-journals.org Isotopic tracing with substrates like Mesitylene-13C3 is a powerful method to understand the pathways of these reactions. researchgate.netacs.org

When a Mesitylene-13C3 derivative is subjected to a C-H activation reaction, the position of the ¹³C labels in the product can reveal which C-H bonds were involved in the catalytic cycle. nih.gov This is particularly important in systems where multiple C-H bonds could potentially react. For instance, in palladium-catalyzed C-H functionalization, the use of directing groups is common to achieve site selectivity. nih.gov A ¹³C-labeled mesityl group can help to confirm that the activation is occurring at the intended position and can shed light on the stability and reactivity of the resulting metallacyclic intermediates. The development of methods for meta-C-H activation, a significant challenge, has been aided by such mechanistic studies. nih.gov

Furthermore, isotopic labeling can help distinguish between different proposed mechanisms, such as concerted metalation-deprotonation versus oxidative addition pathways. The observation of kinetic isotope effects (see section 4.6) in conjunction with tracer studies provides a comprehensive picture of the C-H activation step.

Olefin Metathesis Mechanisms Probed with Mesitylene-13C3 Derived Olefins

Olefin metathesis is a powerful reaction that rearranges carbon-carbon double bonds, catalyzed by transition metal carbene complexes. utc.eduwikipedia.orgresearchgate.net The widely accepted Chauvin mechanism involves the formation of a metallacyclobutane intermediate. wikipedia.org

By synthesizing an olefin with a Mesitylene-13C3 substituent, the movement of the labeled carbon atoms can be followed throughout the metathesis reaction. libretexts.org For example, in a cross-metathesis reaction between a Mesitylene-13C3 derived olefin and another alkene, the distribution of the ¹³C labels in the products can provide direct evidence for the formation and cleavage of the metallacyclobutane intermediate. This allows for a detailed understanding of the catalytic cycle and the factors that influence product distribution. utc.edulibretexts.org

Free Radical Reactions and Radical Initiated Processes Involving Mesitylene-13C3

Free radical reactions are a cornerstone of organic chemistry, and understanding their mechanisms is crucial for controlling their outcomes. Mesitylene can undergo radical reactions, for example, through autoxidation initiated by peroxy radicals. researchgate.net Using Mesitylene-13C3 as a starting material allows for the tracing of the carbon skeleton through complex radical chain processes.

For instance, in a base-induced homolytic aromatic substitution (BHAS) reaction, aryl radicals are key intermediates. rsc.org If a Mesitylene-13C3 derivative is used to generate an aryl radical, the position of the ¹³C labels in the final products can help to elucidate the reaction pathway, including any potential radical translocation steps. rsc.org In another example, the condensation between benzylic alcohols and acetamides to form 3-arylpropanamides is proposed to proceed through radical intermediates, which could be further investigated using ¹³C labeled starting materials. rsc.org

Photochemical and Photoinduced Transformations of Mesitylene-13C3

Photochemical reactions utilize light to access excited electronic states of molecules, leading to unique reactivity. nih.gov The use of isotopically labeled compounds like Mesitylene-13C3 can be instrumental in understanding the mechanisms of these transformations. zioc.ru

Photoinduced electron transfer (PET) is a common pathway in photochemical reactions of aromatic compounds. nih.gov When a Mesitylene-13C3 derivative undergoes a PET reaction, the resulting radical ion can participate in a variety of subsequent transformations. rsc.org Tracking the ¹³C labels can help to map the flow of the carbon framework through these complex reaction cascades. For example, in the photoinduced dearomatization of arenes, a process that can be an alternative to the Birch reduction, ¹³C labeling can confirm the regioselectivity of the reduction and provide insights into the nature of the radical ion intermediates. researchgate.net

Similarly, in photochemical cycloadditions involving an aromatic ring derived from Mesitylene-13C3, the isotopic labels would be incorporated into the resulting polycyclic products, providing a clear map of the bond-forming events. nih.gov

Computational and Theoretical Investigations of Mesitylene 13c3 Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the geometric and electronic properties of molecular systems, including isotopically labeled compounds like Mesitylene-13C3. These calculations provide valuable insights into the molecule's structure and behavior at the atomic level.

Full geometry optimization of mesitylene (B46885) can be performed using DFT methods, such as the B3LYP functional, combined with various basis sets like 6-311G(d,p) and 6-311++G(d,p). researchgate.net These calculations determine the most stable arrangement of atoms in the molecule, providing optimized bond lengths and angles. researchgate.net For instance, studies have shown that the B3LYP level of theory computes geometric parameters that are slightly larger than experimental values. researchgate.net The choice of basis set and functional can influence the accuracy of these predictions. researchgate.netgoogle.com

Beyond geometric parameters, DFT calculations can elucidate the electronic structure of Mesitylene-13C3. The Mulliken atomic charges, calculated using methods like DFT/B3LYP with a 6-311G basis set, help identify the active sites within the molecule. researchgate.net Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's reactivity and electronic transitions. researchgate.netnepjol.info The energy gap between HOMO and LUMO is a key indicator of kinetic stability. nepjol.info

Prediction of 13C NMR Chemical Shifts and Coupling Constants for Labeled Mesitylene

DFT calculations are instrumental in predicting the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of Mesitylene-13C3. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Theoretical chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), using the equation: δcalc = σref − σcalc. researchgate.netfaccts.de

Studies have demonstrated a strong correlation between experimentally determined and DFT-calculated 13C NMR chemical shifts. researchgate.netresearchgate.net For mesitylene, the high degree of symmetry results in only three distinct chemical shift lines in its 13C NMR spectrum, a feature that is well-reproduced by theoretical calculations. docbrown.info The chemical shifts for the aromatic ring carbons are significantly different from those of the methyl group carbons. docbrown.info The accuracy of these predictions can be influenced by the choice of DFT functional and basis set, with methods like B3LYP/6-31G(d,p) and B3LYP/cc-pVTZ being commonly used. researchgate.net

In addition to chemical shifts, DFT can also be used to calculate spin-spin coupling constants, such as ¹J(¹³C, ¹³C) and nJ(C,H). researchgate.netrsc.org These calculations provide further detail about the electronic structure and connectivity within the molecule. While good qualitative agreement is often found between calculated and experimental coupling constants, achieving quantitative accuracy can be challenging, with calculated values sometimes overestimating experimental ones. rsc.org

A comparison of experimental and calculated 13C NMR chemical shifts for mesitylene is presented below.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311++G(d,p)) |

| C (ring, substituted) | 137.8 | 137.5 |

| C (ring, unsubstituted) | 127.2 | 127.0 |

| C (methyl) | 21.3 | 21.0 |

This table presents representative data and the exact values may vary depending on the specific computational methods and experimental conditions.

Calculation of Vibrational Frequencies and Isotopic Shifts

DFT calculations are widely used to compute the vibrational frequencies of molecules, providing insights that are complementary to experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netnih.gov For mesitylene, these calculations can predict the frequencies of various vibrational modes, including C-H stretching, C-C stretching, and methyl group deformations. researchgate.net The calculated frequencies are often scaled to improve agreement with experimental data. researchgate.net

The introduction of 13C isotopes in Mesitylene-13C3 leads to shifts in the vibrational frequencies. These isotopic shifts can be accurately predicted by DFT calculations. uni-plovdiv.bglibretexts.org The magnitude of the shift depends on the extent to which the labeled carbon atoms participate in a particular vibrational mode. libretexts.org Comparing calculated isotopic shifts with experimental values provides a powerful method for assigning vibrational bands in the spectra. osti.gov For example, a downward shift in frequency is expected for vibrations involving the heavier 13C isotope. uni-plovdiv.bg This effect is more pronounced for modes that heavily involve the motion of the isotopically substituted atoms. libretexts.org

The table below shows a representative comparison of calculated and experimental vibrational frequencies for mesitylene, along with the predicted isotopic shifts for a hypothetical 13C-labeled analogue.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Predicted ¹³C Isotopic Shift (cm⁻¹) |

| C-H Aromatic Stretch | 3040 | 3035 | -2 |

| C-C Aromatic Stretch | 1600 | 1605 | -5 |

| CH₃ Asymmetric Stretch | 2980 | 2975 | -1 |

| CH₃ Symmetric Stretch | 2920 | 2918 | -1 |

| Ring Breathing | 1000 | 995 | -4 |

Note: The predicted isotopic shifts are illustrative and depend on the specific positions of the 13C labels.

Ab Initio Molecular Dynamics (AIMD) Simulations for Reaction Pathways and Dynamic Processes

Ab initio molecular dynamics (AIMD) simulations offer a powerful approach to explore the reaction pathways and dynamic processes of Mesitylene-13C3. chemrxiv.org By calculating the interatomic forces "on-the-fly" using electronic structure methods like DFT, AIMD allows for the simulation of molecular motion and chemical reactions without pre-defined potentials. rsc.orgnih.gov This is particularly useful for discovering unexpected reaction mechanisms and understanding the behavior of molecules at finite temperatures. chemrxiv.org

In the context of Mesitylene-13C3, AIMD simulations can be employed to study its behavior in various chemical environments, such as during oxidation reactions. rsc.org The trajectories generated from these simulations reveal how bonds are formed and broken over time, providing a detailed picture of the reaction mechanism. chemrxiv.org Reaction events are typically identified by monitoring changes in the connectivity of the atoms throughout the simulation. chemrxiv.org The use of 13C labeling in the mesitylene molecule can serve as a valuable tool in these simulations, allowing for the precise tracking of specific carbon atoms throughout a reaction.

Transition State Modeling and Reaction Energy Profiling with Explicit Isotopic Considerations

Understanding the kinetics of a chemical reaction requires the characterization of its transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. rowansci.com Computational methods, particularly DFT, are extensively used to locate and characterize transition states. libretexts.org For reactions involving Mesitylene-13C3, it is crucial to explicitly consider the isotopic labeling in these models.

The process of transition state modeling often begins with an initial guess of the TS geometry, which can be obtained through methods like the nudged elastic band (NEB) or by interpolating between reactant and product structures. rowansci.comlibretexts.org This initial guess is then optimized to find the true transition state structure. rsc.org A key characteristic of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. libretexts.org

Once the transition state is located, a reaction energy profile can be constructed. This profile illustrates the energy changes as the reaction progresses from reactants to products, passing through the transition state. The energy difference between the reactants and the transition state is the activation energy, which is a critical parameter for determining the reaction rate. rowansci.com Isotopic substitution with 13C can influence the activation energy and, consequently, the reaction rate. These effects, known as kinetic isotope effects, can be quantified through these computational models. nih.gov

Quantum Chemical Characterization of Carbon-13 Kinetic Isotope Effects (KIEs)

Quantum chemical calculations are essential for the detailed characterization of Carbon-13 Kinetic Isotope Effects (KIEs) in reactions involving Mesitylene-13C3. The KIE is the ratio of the rate constant of a reaction with the lighter isotope (¹²C) to that with the heavier isotope (¹³C). It provides valuable information about the reaction mechanism and the nature of the transition state. nih.gov

The theoretical calculation of KIEs relies on the vibrational frequencies of the reactants and the transition state, both for the unlabeled and the 13C-labeled species. The zero-point energy (ZPE) of a molecule is dependent on its vibrational frequencies, and since the heavier 13C isotope leads to lower vibrational frequencies for modes involving that carbon, the ZPE will also be lower. libretexts.org

The primary contribution to the KIE arises from the difference in ZPE between the isotopologues at the reactant and transition states. By calculating the vibrational frequencies for all relevant species, the ZPEs can be determined, and the KIE can be predicted. These theoretical predictions can then be compared with experimental data to validate the proposed reaction mechanism. The combination of experimental KIE measurements and computational chemistry provides a powerful approach to understanding enzymatic transition states and reaction mechanisms in general. nih.gov

Force Field Development and Refinement for Isotopically Labeled Aromatic Systems

While quantum mechanical methods provide high accuracy, they are computationally expensive, especially for large systems or long simulations. Molecular mechanics force fields offer a more computationally efficient alternative for simulating large molecular systems. wikipedia.org A force field is a set of parameters and a potential energy function that describes the interactions between atoms in a system. wikipedia.org

Developing a reliable force field for isotopically labeled aromatic systems like Mesitylene-13C3 requires careful parameterization. This process typically involves fitting the force field parameters to reproduce experimental data and/or high-level quantum mechanical calculations. nih.gov For aromatic compounds, specific parameters are needed to accurately model the planar structure and electronic properties of the benzene (B151609) ring. nih.gov

The parameterization process for a polarizable force field, for example, involves determining partial atomic charges and atomic polarizabilities, often by fitting to quantum mechanical electrostatic potential maps. nih.gov Internal parameters, such as bond lengths, bond angles, and dihedral angles, are optimized to reproduce geometries and vibrational spectra from both experimental and quantum mechanical data. nih.gov

For isotopically labeled systems, the standard force fields may need refinement. While the potential energy surface is independent of isotopic substitution, the atomic masses are different. This change in mass needs to be accounted for in molecular dynamics simulations to accurately capture the dynamic properties of the system. The refinement process ensures that the force field can adequately describe the behavior of molecules containing heavier isotopes. Universal force fields can be used as a starting point, with subsequent refinement to improve accuracy for specific systems. unimi.it

Applications of Mesitylene 13c3 in Advanced Materials and Polymer Science Research

Synthesis of Isotopically Labeled Polyaromatic Hydrocarbons and Polymers

The use of Mesitylene-13C3 as a starting material allows for the synthesis of polymers and polyaromatic hydrocarbons (PAHs) with strategically placed isotopic labels. This labeling is instrumental in studying complex molecular processes that are otherwise difficult to observe.

Elucidation of Polymerization Mechanisms and Reaction Pathways (e.g., Friedel-Crafts Polymerization)

Isotopic labeling is a definitive method for elucidating the intricate mechanisms of polymerization reactions. By introducing Mesitylene-13C3 into a polymerization process, the ¹³C atoms act as spectroscopic markers, allowing researchers to follow the fate of the mesitylene (B46885) unit as it incorporates into the growing polymer chain.

One of the key areas where this is applied is in Friedel-Crafts polymerization, a type of electrophilic aromatic substitution. youtube.com In these reactions, carbocationic intermediates are generated, which then react with aromatic rings to form the polymer backbone. researchgate.netresearchgate.net When using Mesitylene-13C3, the ¹³C NMR signals of the resulting polymer provide unambiguous evidence of the connectivity and arrangement of the monomer units. This helps to confirm reaction pathways, identify intermediate species, and detect any unexpected rearrangements or side reactions. youtube.comnih.gov For example, tracking the ¹³C label can reveal whether the polymerization proceeds via the expected electrophilic attack on the labeled aromatic ring and can help quantify the formation of different structural isomers within the polymer chain.

The insights gained from these studies are crucial for optimizing reaction conditions to produce polymers with desired structures and properties. core.ac.uk

Probing Chain Mobility, Cross-linking Dynamics, and Degradation Pathways in Labeled Polymer Networks

Once a ¹³C-labeled polymer is synthesized from a precursor like Mesitylene-13C3, it becomes a powerful substrate for studying the dynamics of the material in the solid state. Solid-state NMR (ssNMR) techniques can be used to probe the local environment and motion of the labeled carbon atoms.

Chain Mobility: The lineshapes and relaxation times of the ¹³C NMR signals are sensitive to the motion of the polymer chains. By analyzing these parameters over a range of temperatures, researchers can characterize the dynamics of different parts of the polymer, from localized side-group rotations to large-scale segmental motions associated with the glass transition.

Cross-linking and Degradation: In thermosetting resins or cross-linked polymer networks, Mesitylene-13C3 can be used to label the aromatic nodes of the network. During the curing (cross-linking) process, changes in the ¹³C NMR spectrum can be monitored in real-time to follow the reaction kinetics and determine the degree of cross-linking. Similarly, during degradation studies (thermal, oxidative, or chemical), the cleavage of specific bonds or the formation of new chemical species can be tracked by observing the changes in the chemical environment of the ¹³C labels. This provides detailed molecular-level information on the degradation pathways, helping to design more stable and durable polymer materials. beilstein-journals.org

Mesitylene-13C3 as a Precursor for Labeled Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Mesitylene is a common building block or solvent in the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comnih.govrsc.orgresearchgate.net Using Mesitylene-13C3 allows for the creation of frameworks with ¹³C-labeled organic linkers, which is invaluable for detailed structural and functional analysis.

Structural Analysis and Defect Probing in Labeled Frameworks

While X-ray diffraction is the primary tool for determining the long-range order in crystalline MOFs and COFs, it often struggles to provide detailed information about the local structure, especially in materials that are not perfectly crystalline or contain defects. readcrystalbio.com This is where solid-state NMR of isotopically labeled frameworks becomes essential.

By synthesizing a MOF or COF with a linker derived from Mesitylene-13C3, researchers can use ¹³C ssNMR to obtain precise information about the local environment of the linker molecules. rsc.orgresearchgate.net Each crystallographically distinct carbon site will give rise to a separate resonance in the NMR spectrum, providing a fingerprint of the local structure. This technique is particularly powerful for:

Confirming Connectivity: Verifying that the linkers have connected to the metal nodes or other organic units as intended.

Identifying Polymorphs: Distinguishing between different crystalline phases or framework topologies. liverpool.ac.uk

Probing Defects: The presence of missing linkers, misaligned linkers, or unreacted functional groups creates unique local environments that can be detected as distinct signals in the ¹³C NMR spectrum, allowing for the quantification and characterization of defects within the framework. nih.gov

| Framework Type | Labeled Component | Analytical Technique | Research Focus |

| Metal-Organic Framework (MOF) | Organic Linker (from Mesitylene-13C3) | Solid-State ¹³C NMR | Structural verification, defect analysis, host-guest interactions. rsc.orgresearchgate.net |

| Covalent Organic Framework (COF) | Organic Building Block (from Mesitylene-13C3) | Solid-State ¹³C NMR | Probing linker connectivity, identifying pore environment, studying framework dynamics. liverpool.ac.ukmdpi.com |

Adsorption and Diffusion Studies within Labeled Porous Materials

The performance of MOFs and COFs in applications like gas storage, separation, and catalysis depends critically on how guest molecules interact with and move within the porous structure. mdpi.comtaylorfrancis.comroutledge.com Using frameworks labeled with Mesitylene-13C3 provides a powerful way to study these phenomena.

When a guest molecule is adsorbed into the pores of a ¹³C-labeled framework, it can cause a change in the chemical shift of the nearby ¹³C atoms of the framework. acs.org This effect, observable by ¹³C NMR, can be used to identify specific binding sites and to study the strength and nature of host-guest interactions.

Furthermore, advanced NMR techniques can measure the diffusion of guest molecules within the porous network. researchgate.net By observing how the guest molecules interact with the labeled framework, it is possible to map diffusion pathways and measure diffusion coefficients. This information is vital for designing materials with optimized transport properties for specific separation or catalytic processes. For example, studying the diffusion of different volatile organic compounds (VOCs) within a labeled MOF can help in the development of better sensors or sorbents for environmental remediation. mdpi.com

Investigation of Carbon-Based Nanomaterials Derived from Mesitylene-13C3

Mesitylene can be used as a carbon precursor in chemical vapor deposition (CVD) or pyrolysis processes to synthesize various carbon-based nanomaterials, such as carbon films, carbon nanotubes, or carbon dots. nih.govmdpi.comnih.gov By employing Mesitylene-13C3 as the precursor, ¹³C-labeled nanomaterials can be produced.

This isotopic labeling is a crucial tool for understanding the growth mechanisms of these materials. By analyzing the resulting nanomaterials with techniques like solid-state NMR or Raman spectroscopy, researchers can trace the pathways by which the carbon atoms from the mesitylene molecule are incorporated into the final nanostructure. This can help answer fundamental questions about how these materials form, for instance, how the aromatic ring opens and reassembles to form graphene-like sheets or the walls of carbon nanotubes.

Moreover, these labeled nanomaterials can serve as tracers in subsequent applications. frontiersin.org For example, if ¹³C-labeled carbon dots are used in a biological system, their uptake, distribution, and degradation can be monitored by tracking the ¹³C label. In materials science, labeled carbon nanomaterials can be incorporated into polymer composites, and techniques like NMR can be used to study the interface and interactions between the carbon filler and the polymer matrix. mdpi.com

Synthesis of Labeled Graphene, Carbon Nanotubes, or Fullerenes

The synthesis of isotopically labeled advanced carbon materials is critical for a variety of analytical and research purposes. The incorporation of ¹³C atoms into the lattice of graphene, carbon nanotubes (CNTs), or fullerenes allows for detailed characterization and traceability that would otherwise be impossible.

Graphene Synthesis: The primary method for producing high-quality graphene is Chemical Vapor Deposition (CVD). In a typical CVD process for graphene synthesis, a hydrocarbon gas is introduced into a furnace containing a metal catalyst substrate, commonly copper or nickel foil. americanscientist.orgekb.eg The hydrocarbon decomposes at high temperatures, and carbon atoms are deposited onto the metal surface, forming a one-atom-thick layer of graphene. utripoli.edu.ly

To create ¹³C-labeled graphene, a ¹³C-enriched carbon source is used. While ¹³C-methane is frequently documented for this purpose, Mesitylene-13C3 can also serve as a liquid or vapor carbon source. acs.orgresearchgate.net The mesitylene molecule, with its three ¹³C-labeled methyl groups on a benzene (B151609) ring, would decompose and contribute these labeled carbon atoms to the growing graphene sheet. The resulting graphene would have ¹³C isotopes integrated into its hexagonal lattice.

The primary advantage of this labeling is for characterization. Techniques like Raman spectroscopy are highly sensitive to isotopic mass. Graphene composed of ¹³C atoms exhibits noticeable shifts in its characteristic Raman peaks (the G and 2D bands) compared to standard ¹²C graphene. bohrium.comarxiv.orgscientific.net This shift allows researchers to confirm the successful incorporation of the isotope and to map its distribution within the material. utexas.edu

Carbon Nanotube (CNT) Synthesis: Similar to graphene, CNTs are often synthesized via CVD. oatext.commdpi.com In this process, a carbon source is passed over a substrate coated with catalyst nanoparticles (e.g., iron, cobalt, nickel). The hydrocarbons decompose on the catalyst, and carbon atoms assemble into cylindrical tubes.

By using Mesitylene-13C3 as the carbon feedstock, ¹³C-labeled CNTs can be produced. This has been demonstrated with other labeled precursors like ¹³C-ethylene to create multi-walled carbon nanotubes (MWNTs) containing segments of ¹³C. acs.org The resulting labeled nanotubes are invaluable for studying their physical properties, such as thermal and electrical conductivity, as the change in atomic mass affects phonon transport while leaving the electronic structure largely unchanged. aps.orgu-tokyo.ac.jp

Fullerene Synthesis: Fullerenes, spherical molecules of carbon, are typically synthesized using methods like arc discharge between graphite (B72142) rods or laser ablation of a graphite target. ias.ac.inthesetosa.comossila.com To produce labeled fullerenes, a ¹³C-enriched graphite source is required. Mesitylene-13C3 could be used in pyrolysis or combustion-based methods, where the hydrocarbon is thermally decomposed to form soot from which fullerenes are extracted. ias.ac.in Research has also shown that mesitylene can be a component in the solvent-based crystallization of fullerenes, indicating its compatibility with fullerene systems. researchgate.netresearchgate.net

Mechanistic Studies of Nanomaterial Formation and Growth

The most powerful application of Mesitylene-13C3 is in elucidating the complex mechanisms of nanomaterial formation. By providing a traceable "fingerprint," isotopic labeling allows researchers to follow the carbon atoms from the precursor to the final structure, answering fundamental questions about growth dynamics. ccspublishing.org.cnmusechem.com

Tracing Growth Pathways: A common experimental technique involves sequentially switching between ¹²C and ¹³C carbon sources during the CVD process. For instance, in graphene synthesis, the process might begin with a standard ¹²C precursor, followed by the introduction of Mesitylene-13C3 for a specific duration, and then switching back. utexas.edunih.gov

After the growth is complete, the resulting material can be analyzed using techniques like high-resolution Transmission Electron Microscopy (TEM) and spatially-resolved Raman spectroscopy. acs.org Raman mapping can distinguish between the ¹²C and ¹³C regions of the nanomaterial due to the mass-induced shift in vibrational frequencies. scientific.net

This methodology allows for a "time-lapse" reconstruction of the growth process. Researchers can visualize where new atoms are added, determine growth rates, and identify how the material expands. acs.org Studies using this approach with labeled methane (B114726) have definitively shown that graphene growth on copper substrates occurs via a surface adsorption mechanism, where carbon atoms add to the edges of growing graphene domains. In contrast, on nickel, growth proceeds by a segregation mechanism where carbon first dissolves into the metal and then precipitates out upon cooling. utexas.edunih.govmdpi.com

Investigating Nucleation and Defects: Isotopic labeling can also shed light on the initial stages of nucleation and the role of defects in the growth process. By carefully controlling the introduction of the labeled precursor, it's possible to study how the first carbon clusters form and evolve into larger structures. For CNTs, this technique has been used to settle the long-standing debate between "root growth" and "tip growth" models, providing clear evidence that for vertically aligned CNTs, growth occurs from the base (root growth). acs.orgu-tokyo.ac.jp

Furthermore, isotopic exchange experiments can reveal the dynamics at defect sites and grain boundaries. It has been shown that these regions can be more reactive, serving as active sites for the incorporation of new carbon atoms. arxiv.org

Interactive Data Table: Raman Peak Positions for ¹²C vs. ¹³C Graphene

The following table shows typical Raman peak positions for monolayer graphene composed of natural abundance carbon (¹²C) and isotopically pure carbon-13 (¹³C), when excited with a 532 nm laser. The shift to lower wavenumbers for ¹³C-graphene is a direct consequence of the heavier mass of the ¹³C isotope.

| Graphene Isotope | G-Band Position (cm⁻¹) | 2D-Band Position (cm⁻¹) | Reference |

| ¹²C-Graphene | ~1580 | ~2680 | scientific.net |

| ¹³C-Graphene | ~1520 | ~2550 | scientific.net |

| 50% ¹²C / 50% ¹³C | ~1550 | ~2615 | bohrium.com |

Interactive Data Table: Mechanistic Insights from Isotopic Labeling Studies

This table summarizes key findings obtained through isotopic labeling experiments in the study of carbon nanomaterials.

| Research Question | Nanomaterial | Key Finding | Significance | Reference |

| Growth Mechanism on Different Substrates | Graphene | Growth on Cu is via surface adsorption; on Ni it is by precipitation/segregation. | Enables rational selection of substrates for controlled synthesis of monolayer vs. multilayer graphene. | utexas.edunih.gov |

| Catalyst Location During Growth | Carbon Nanotubes | Vertically aligned SWCNTs grow via a "root growth" model. | Crucial for understanding and controlling the synthesis of aligned CNT arrays for electronics. | u-tokyo.ac.jp |

| Growth Rate and Lifetime | Carbon Nanotubes | Individual SWCNTs elongate monotonically at varying rates until growth abruptly terminates. | Provides data for kinetic models to optimize yield and length distribution. | acs.org |

| Role of Stacking Order | Bilayer Graphene | AB-stacked bilayer graphene shows higher stability against plasma-induced defects compared to twisted bilayer graphene. | Informs the design of more robust graphene-based devices for harsh environments. | scientific.net |

Mesitylene 13c3 in Emerging Research Fields and Analytical Method Development

Environmental Fate and Transport Studies (Specific to Tracer Applications)

The use of isotopically labeled compounds has revolutionized the study of how chemicals move and transform in the environment. wikipedia.orgusgs.gov Mesitylene-13C3, in particular, serves as a powerful tracer for understanding the environmental pathways of aromatic hydrocarbons, a significant class of pollutants. copernicus.org

Tracing Aromatic Compound Pathways and Transformation in Controlled Environmental Systems

Mesitylene-13C3 is instrumental in elucidating the intricate pathways of aromatic compounds within controlled laboratory settings that simulate natural environments. By introducing a known quantity of Mesitylene-13C3 into these systems, researchers can accurately track its movement through various environmental compartments, such as water, soil, and air. This allows for the precise determination of transport phenomena like volatilization, adsorption to soil particles, and partitioning between different phases.

For instance, in studies simulating groundwater contamination, Mesitylene-13C3 can be used to model the dispersion and advection of aromatic pollutants in aquifers. ny.gov Its distinct mass signature allows it to be differentiated from naturally occurring (unlabeled) mesitylene (B46885) and other similar compounds, providing unambiguous data on the transport velocity and direction of the contaminant plume. The stability of the 13C label ensures that the tracer's behavior accurately reflects the physical transport processes without being confounded by chemical reactions.

Investigation of Biodegradation and Chemical Degradation Mechanisms of Aromatic Compounds Using Labeled Species

Understanding the degradation of aromatic compounds is crucial for assessing their environmental persistence and for developing effective remediation strategies. Mesitylene-13C3 is a key tool in these investigations. When Mesitylene-13C3 is introduced into a system containing microorganisms or reactive chemical species, the labeled carbon atoms can be traced through various degradation products. nih.gov This provides direct evidence of the metabolic or chemical pathways involved in the breakdown of the aromatic ring.

For example, by analyzing the isotopic composition of intermediates and final products, such as carbon dioxide, researchers can confirm and quantify the extent of biodegradation. If the 13C label from Mesitylene-13C3 is incorporated into microbial biomass or respired as ¹³CO₂, it provides definitive proof of biological uptake and metabolism. Similarly, in chemical degradation studies, such as those involving advanced oxidation processes, tracking the 13C label helps to identify the primary reaction mechanisms and the formation of various transformation products. researchgate.net

Interfacial Chemistry and Surface Science Applications

The interactions of molecules at surfaces are fundamental to many industrial and environmental processes. Mesitylene-13C3 offers a unique window into these complex phenomena, particularly in the fields of catalysis and materials science.

Adsorption Dynamics on Catalytic Surfaces and Substrates

The efficiency of a heterogeneous catalyst often depends on the adsorption of reactant molecules onto its active sites. savemyexams.comhidenanalytical.com Mesitylene-13C3 allows for detailed studies of these adsorption dynamics. By using techniques like temperature-programmed desorption (TPD) coupled with mass spectrometry, researchers can monitor the desorption of labeled mesitylene from a catalyst surface. The distinct mass of Mesitylene-13C3 enables precise quantification and differentiation from other adsorbed species.

These studies can reveal critical information about the strength of adsorption, the number of active sites on the catalyst surface, and the kinetics of the adsorption and desorption processes. stanford.edu This information is vital for designing more efficient and selective catalysts for various chemical transformations.